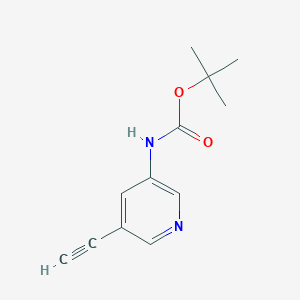

Tert-butyl (5-ethynylpyridin-3-yl)carbamate

Overview

Description

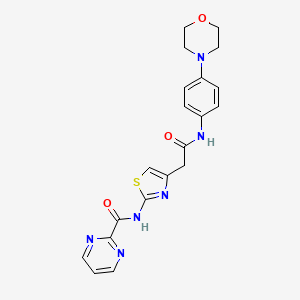

Tert-butyl (5-ethynylpyridin-3-yl)carbamate is a chemical compound with the molecular formula C12H14N2O2 . It has a molecular weight of 218.26 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N2O2/c1-5-9-6-10 (8-13-7-9)14-11 (15)16-12 (2,3)4/h1,6-8H,2-4H3, (H,14,15) .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl (5-ethynylpyridin-3-yl)carbamate has been utilized in the synthesis of complex organic compounds and the study of crystal structures. For example, it played a role in the synthesis of all-cis trisubstituted pyrrolidin-2-ones, demonstrating the utility of tert-butyl carbamate derivatives in the creation of compounds with specific stereochemistry. This compound's role in synthesis highlights its importance in organic chemistry, particularly in constructing molecules with precise structural configurations (Weber et al., 1995).

Photocatalytic Applications

The photocatalytic amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a related compound, illustrates the potential of tert-butyl carbamate derivatives in photocatalyzed reactions. This research opens new pathways for constructing 3-aminochromones and amino pyrimidines, expanding the scope of photocatalysis in organic synthesis (Wang et al., 2022).

Ynimide-Based Aminoethylation

Di-tert-butyl ethynylimidodicarbonate, a compound structurally related to this compound, has been demonstrated as a valuable reagent for β-aminoethylation, showing the flexibility of tert-butyl carbamate derivatives in synthetic chemistry. This reagent facilitates the introduction of ethyleneamine groups into various organic electrophiles, showcasing the versatility of tert-butyl carbamate derivatives in enhancing synthetic routes (Beveridge et al., 2020).

Hydrogen and Halogen Bonding

The study of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, compounds related to this compound, has provided insights into the simultaneous hydrogen and halogen bonds involving carbonyl groups. This research contributes to a deeper understanding of molecular interactions, which are crucial for designing new materials and pharmaceuticals (Baillargeon et al., 2017).

Catalysis and Green Chemistry

This compound and its derivatives have potential applications in catalysis and green chemistry. For instance, the iodine–pyridine–tert-butylhydroperoxide system has been developed for the oxidation of benzylic methylenes and primary amines under solvent-free conditions, highlighting the role of tert-butyl carbamate derivatives in environmentally friendly chemical processes (Zhang, 2009).

Safety and Hazards

Properties

IUPAC Name |

tert-butyl N-(5-ethynylpyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-5-9-6-10(8-13-7-9)14-11(15)16-12(2,3)4/h1,6-8H,2-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNIQHZDUOWFHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CC(=C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2713599.png)

![1-(3-hydroxypropyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2713600.png)

![3-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B2713603.png)

![5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2713605.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2713608.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((6-methylpyrimidin-4-yl)methyl)propanamide](/img/structure/B2713612.png)

![6-[5-(4-Oxopyrido[1,2-a]pyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2713613.png)

![2-({[1,1'-biphenyl]-2-yl}amino)-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2713617.png)

![1-[(4-Chlorophenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea](/img/structure/B2713618.png)

![5-bromo-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2713619.png)